

# Application Notes and Protocols for Studying SDR-04 in Disease Animal Models

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Compound of Interest						
Compound Name:	SDR-04					
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### Introduction

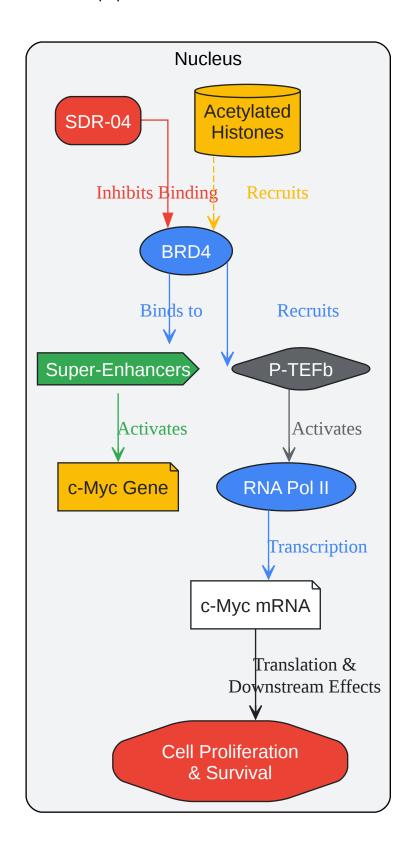
SDR-04 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for the first bromodomain (BD1) of BRD4.[1] BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[2] BRD4, in particular, is a key transcriptional co-activator implicated in the expression of critical oncogenes such as c-Myc, NF-kB, and Bcl-2.[2] By competitively binding to the acetyl-lysine binding pocket of BRD4, SDR-04 disrupts its interaction with chromatin, leading to the suppression of target gene transcription. This mechanism underlies the potent anti-proliferative activity of SDR-04 observed in cancer cell lines, most notably in the MV4;11 human acute myeloid leukemia (AML) cell line.[1] These application notes provide a comprehensive overview of the use of SDR-04 in preclinical animal models of disease, with a focus on AML.

## **Mechanism of Action and Signaling Pathway**

**SDR-04** exerts its therapeutic effect by inhibiting the BRD4-mediated transcription of key cellular proliferation and survival genes. BRD4 is essential for the transcriptional elongation of genes by recruiting the positive transcription elongation factor b (P-TEFb) to promoters and super-enhancers. In many cancers, including AML, BRD4 is aberrantly recruited to super-enhancers that drive the expression of oncogenes like c-Myc. By displacing BRD4 from these



regulatory regions, **SDR-04** effectively downregulates the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.





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Figure 1: Simplified signaling pathway of SDR-04 action.

## **Quantitative Data Summary**

While in vivo data for **SDR-04** is not yet publicly available, the following table summarizes its potent in vitro activity. For reference, a second table provides representative in vivo data for other relevant small molecule inhibitors used in similar cancer models.

Table 1: In Vitro Activity of SDR-04 and Related Compounds

Compound	Assay	Target	IC50 (nM)	Cell Line	Reference
SDR-04 (9d)	TR-FRET	BRD4-BD1	181.2	-	[2]
SDR-04 (9d)	Anti- proliferation	-	47.9	MV4;11	[2]
Compound 9u	TR-FRET	BRD4-BD1	148.5	-	[2]
Compound 9u	Anti- proliferation	-	53.6	MV4;11	[2]
Compound 9w	TR-FRET	BRD4-BD1	179.7	-	[2]

| Compound 9w | Anti-proliferation | - | 71.3 | MV4;11 |[2] |

Table 2: Representative In Vivo Data for Small Molecule Inhibitors in Xenograft Models



Compound	Disease Model	Animal Model	Dose & Route	Therapeutic Effect	Reference
JIB-04	Ewing Sarcoma (TC32 Xenograft)	NSG Mice	50 mg/kg, oral gavage, daily	~3-fold reduction in tumor growth	[3]
JIB-04	Lung Cancer (H1299 Xenograft)	Mice	50 mg/kg, every other day	Significant tumor growth inhibition and increased survival	[4]

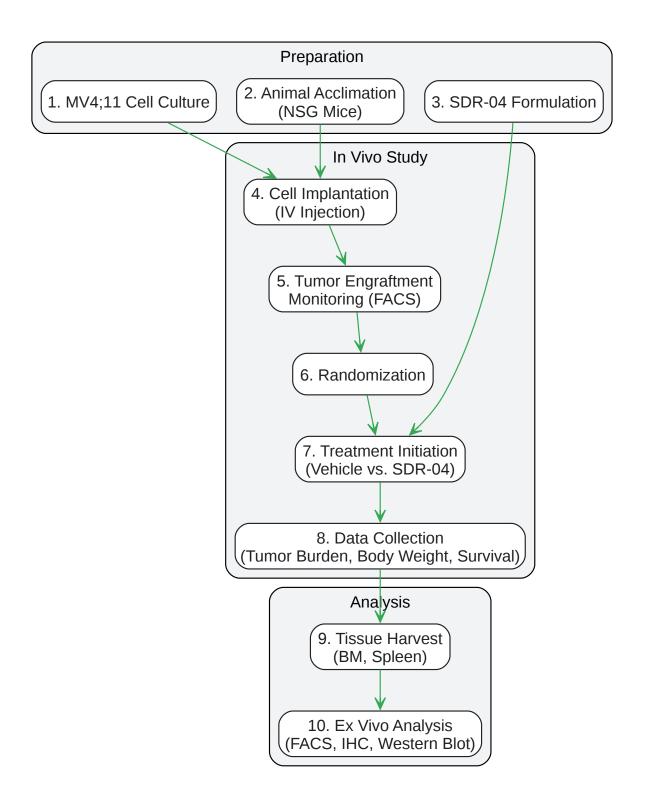
| BMS-986158 | Various solid tumors (PDX models) | Mice | Low doses | Antitumor activity in 47% of models |[5] |

## **Experimental Protocols**

The following protocols provide a framework for conducting preclinical studies with **SDR-04** in an acute myeloid leukemia (AML) xenograft model using the MV4;11 cell line.

### **Experimental Workflow Overview**





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Figure 2: General workflow for an AML xenograft study.



## Protocol 1: MV4;11 Acute Myeloid Leukemia Xenograft Model

This protocol describes the establishment of a disseminated leukemia model in immunodeficient mice, which is suitable for testing the efficacy of systemically administered agents like **SDR-04**.

#### Materials:

- MV4;11 human AML cell line
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS), sterile
- 6- to 8-week-old immunodeficient mice (e.g., NOD/SCID or NSG)
- SDR-04
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Insulin syringes with 28-30 gauge needles
- Flow cytometry antibodies (anti-human CD45, anti-mouse CD45)

#### Procedure:

- Cell Culture:
  - Culture MV4;11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
  - Maintain cells in the exponential growth phase.
  - Prior to injection, harvest cells, wash twice with sterile PBS, and determine cell viability using a trypan blue exclusion assay. Viability should be >95%.
  - Resuspend cells in sterile PBS at a final concentration of 25 x 10<sup>6</sup> cells/mL.



#### Animal Acclimation and Pre-treatment:

- Acclimate mice for at least one week under specific pathogen-free conditions.
- For some models, sublethal irradiation (e.g., 200-250 cGy) 24 hours prior to cell injection can enhance engraftment, particularly in NOD/SCID mice.[6] NSG mice may not require pre-conditioning.[7][8]

#### Cell Implantation:

- Inject 5 x 10<sup>6</sup> MV4;11 cells in a volume of 200 μL of PBS into the lateral tail vein of each mouse.
- Monitoring of Leukemia Engraftment:
  - Starting 10-14 days post-injection, monitor for engraftment of human leukemia cells in the peripheral blood.
  - Collect a small volume of blood (e.g., 50 μL) from the tail vein.
  - Perform flow cytometry using fluorescently labeled antibodies against human CD45 and mouse CD45 to determine the percentage of human leukemic cells.
  - Engraftment is typically considered established when human CD45+ cells constitute >1%
     of the total peripheral blood leukocytes.

#### Randomization and Treatment:

- Once engraftment is confirmed, randomize mice into treatment and control groups (n=8-10 mice per group).
- Prepare SDR-04 in a suitable vehicle. A formulation such as 12.5% DMSO and 12.5%
   Cremophor EL in an aqueous solution has been used for similar compounds in vivo.[3]
   The final formulation should be optimized for solubility and tolerability.
- Administer SDR-04 via the desired route (e.g., oral gavage or intraperitoneal injection) at a
  predetermined dose and schedule. Dosing for novel BET inhibitors is often initiated in the
  range of 25-50 mg/kg daily.



- Administer the vehicle solution to the control group on the same schedule.
- Efficacy Evaluation:
  - Survival: Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy, hind-limb paralysis) and overall survival. The primary endpoint is typically a Kaplan-Meier survival analysis.
  - Tumor Burden: Periodically monitor the percentage of human CD45+ cells in the peripheral blood via flow cytometry.
  - Body Weight: Record the body weight of each animal 2-3 times per week as a measure of general health and toxicity.
  - Endpoint Analysis: At the end of the study (or when mice reach a humane endpoint), euthanize the animals and harvest tissues such as bone marrow, spleen, and liver.
     Analyze tumor burden in these organs by flow cytometry (hCD45+ cells), immunohistochemistry, or Western blotting for target proteins (e.g., c-Myc).

# Protocol 2: Pharmacodynamic Analysis of SDR-04 Activity

This protocol outlines methods to confirm that **SDR-04** is engaging its target and modulating downstream pathways in vivo.

#### Materials:

- Tissues (spleen, bone marrow) from treated and control mice
- Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies for Western blotting (e.g., anti-BRD4, anti-c-Myc, anti-cleaved PARP, anti-β-actin)
- Reagents and equipment for Western blotting
- Reagents and equipment for immunohistochemistry (IHC) or immunofluorescence (IF)

#### Procedure:



#### • Tissue Collection:

- At a specified time point after the final dose of SDR-04 (e.g., 4-8 hours for peak target engagement), euthanize a subset of mice from each group.
- Harvest tumors, spleens, and flush bone marrow from femurs and tibias. Snap-freeze tissues in liquid nitrogen for protein analysis or fix in 10% neutral buffered formalin for histology.

#### Western Blot Analysis:

- Prepare protein lysates from the frozen tissues.
- Quantify protein concentration using a BCA assay.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against c-Myc to assess downregulation of the key BRD4 target.
- Probe for markers of apoptosis, such as cleaved PARP, to assess the pro-apoptotic effects of SDR-04.
- Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
- Quantify band intensities to determine the relative change in protein expression between treatment and control groups.
- Immunohistochemistry (IHC):
  - Process formalin-fixed, paraffin-embedded tissues.
  - Perform antigen retrieval and stain tissue sections with antibodies against c-Myc or proliferation markers (e.g., Ki-67).
  - Visualize and quantify the staining to assess the in-situ effects of SDR-04 on target expression and cell proliferation within the tumor microenvironment.



By following these protocols, researchers can effectively evaluate the preclinical efficacy and mechanism of action of **SDR-04** in relevant animal models of leukemia, providing crucial data for its further development as a potential therapeutic agent.

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